4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Description
4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a piperidine ring, a phenyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-10-11-17(25(23,24)20-16-8-4-2-5-9-16)14-18(15)19(22)21-12-6-3-7-13-21/h2,4-5,8-11,14,20H,3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVFSNQLJOHUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride. This is achieved by reacting benzene with chlorosulfonic acid.
Introduction of the Piperidine Moiety: The benzenesulfonyl chloride is then reacted with piperidine to form the piperidine-benzenesulfonamide intermediate.
Addition of the Phenyl Group: The intermediate is further reacted with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Pharmacology: The compound is investigated for its role in modulating enzyme activity and its potential therapeutic effects.
Biological Research: It is used in studies related to cell proliferation, apoptosis, and enzyme inhibition.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a crucial role in regulating pH and cell proliferation. By inhibiting CA IX, the compound disrupts the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 3-cyano-4-[[3-[2-[[[2-(4-piperidinyl)ethyl]amino]methyl]-4-pyridinyl]-3′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]oxy]-N-1,2,4-thiadiazol-5-yl-benzenesulfonamide
Uniqueness
4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both a piperidine ring and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
